3-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide
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Overview
Description
3-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide is a complex organic compound featuring a bromine atom, a benzamide group, and a dithiepan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide typically involves multiple steps, starting with the preparation of the dithiepan ring. The dithiepan ring can be synthesized through a series of reactions involving thiol and alcohol groups. The bromination of the benzamide group is usually achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The final step involves coupling the brominated benzamide with the dithiepan ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to increase reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the dithiepan ring can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under mild conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a de-brominated benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways involving brominated compounds.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Used in the development of new materials with specific properties such as conductivity or reactivity.
Mechanism of Action
The mechanism of action of 3-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. The dithiepan ring may also interact with hydrophobic regions of proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-N-(2-hydroxyethyl)benzamide: Similar structure but with a simpler side chain.
N-(6-Hydroxy-1,4-dithiepan-6-yl)methylbenzamide: Lacks the bromine atom.
3-Bromo-N-(4-hydroxyphenyl)benzamide: Contains a phenyl group instead of a dithiepan ring.
Uniqueness
3-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide is unique due to the presence of both a bromine atom and a dithiepan ring, which confer distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
3-bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2S2/c14-11-3-1-2-10(6-11)12(16)15-7-13(17)8-18-4-5-19-9-13/h1-3,6,17H,4-5,7-9H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDGJTROCCQMBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(CS1)(CNC(=O)C2=CC(=CC=C2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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